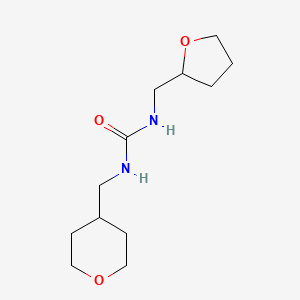![molecular formula C17H26FN3O B6636401 1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B6636401.png)
1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, commonly known as Flupentixol, is a potent antipsychotic drug that belongs to the class of thioxanthene derivatives. Flupentixol is used to treat various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. The mechanism of action of Flupentixol involves blocking the dopamine D2 receptors in the brain, which helps to reduce the symptoms of these disorders.
Mécanisme D'action
Flupentixol works by blocking the dopamine D2 receptors in the brain, which helps to reduce the symptoms of psychiatric disorders. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and pleasure. By blocking the dopamine D2 receptors, Flupentixol reduces the activity of dopamine in the brain, which helps to alleviate the symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
Flupentixol has several biochemical and physiological effects in the body. It has been shown to reduce the levels of dopamine in the brain, which helps to alleviate the symptoms of psychiatric disorders. Flupentixol also has anxiolytic, sedative, and anticholinergic effects, which can help to reduce anxiety and agitation in patients with psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Flupentixol has several advantages for use in lab experiments. It is a potent antipsychotic drug that has been extensively studied for its therapeutic potential in treating psychiatric disorders. Flupentixol is also relatively inexpensive and readily available, which makes it a popular choice for lab experiments.
However, there are also some limitations to using Flupentixol in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times to maintain therapeutic levels in the body. Flupentixol also has several side effects, including sedation, dizziness, and dry mouth, which can affect the results of lab experiments.
Orientations Futures
There are several future directions for research on Flupentixol. One area of research is the development of new formulations of Flupentixol that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for Flupentixol, which could expand its therapeutic potential beyond its current applications. Finally, there is a need for more research on the long-term effects of Flupentixol on the brain and body, particularly in patients with psychiatric disorders.
Méthodes De Synthèse
Flupentixol can be synthesized by reacting 3-Fluorobenzyl chloride with 2,2,6,6-tetramethylpiperidine-4-one, followed by the addition of urea. The resulting product is purified by recrystallization to obtain Flupentixol in its pure form.
Applications De Recherche Scientifique
Flupentixol has been extensively studied for its therapeutic potential in treating various psychiatric disorders. Several studies have reported the efficacy of Flupentixol in treating schizophrenia, bipolar disorder, and depression. Flupentixol has also been studied for its potential use in treating drug addiction and alcoholism.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O/c1-16(2)9-14(10-17(3,4)21-16)20-15(22)19-11-12-6-5-7-13(18)8-12/h5-8,14,21H,9-11H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNDJCIFNQKZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NCC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea](/img/structure/B6636378.png)

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)urea](/img/structure/B6636398.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)
